(R)-Lisofylline

描述

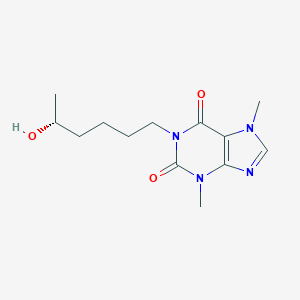

(R)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (R)-configuration. A synthetic small molecule which was under development for the treatment of type 1 diabetes mellitus. It has a role as an anti-inflammatory agent and an immunomodulator. It is an enantiomer of a (S)-lisofylline.

Lisofylline has been investigated for the treatment of Type 1 Diabetes Mellitus.

生物活性

(R)-Lisofylline (LSF) is a derivative of theophylline that has garnered attention for its potential therapeutic applications, particularly in inflammatory and metabolic disorders. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is known for its anti-inflammatory properties, which are primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cellular stress responses. It has been investigated in several preclinical and clinical studies for conditions such as acute lung injury, diabetes, and inflammatory bowel diseases.

- Inhibition of Inflammatory Mediators : LSF has been shown to reduce the production of pro-inflammatory cytokines and extracellular matrix (ECM) components in various cell types. For example, it protects human mesangial cells from glucose- and angiotensin II-induced ECM production by decreasing fibronectin and TGF-β levels, which are critical in diabetic nephropathy .

- Protection of Pancreatic β-Cells : LSF has demonstrated protective effects on pancreatic β-cells against cytokine-induced damage. In studies involving INS-1 cells, LSF restored insulin secretion and mitochondrial function impaired by pro-inflammatory cytokines .

- Reduction of Colonic Inflammation : In an experimental colitis model, LSF significantly reduced epithelial damage and inflammation in the colon, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .

1. Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)

A randomized controlled trial evaluated the efficacy of LSF in patients with ALI/ARDS. The study involved 235 patients who received either LSF or placebo. Although no significant differences were observed in mortality rates or organ failure resolution between the two groups, the trial provided insights into the safety profile of LSF .

| Parameter | Lisofylline Group | Placebo Group | p-value |

|---|---|---|---|

| Mortality at 28 days | 31.9% | 24.7% | 0.215 |

| Organ failure-free days | Not significantly different | Not significantly different | - |

2. Diabetic Nephropathy

In vitro studies demonstrated that LSF could mitigate ECM accumulation in mesangial cells exposed to high glucose levels. This suggests a potential role for LSF in preventing diabetic nephropathy through modulation of TGF-β signaling pathways .

Table 1: Summary of Biological Activities of this compound

科学研究应用

Pharmacological Profile

Mechanism of Action

(R)-Lisofylline is recognized for its anti-inflammatory properties and its role as a STAT4 inhibitor, which is crucial in modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting IL-10 production in human leukocytes . This dual action positions LSF as a candidate for treating various inflammatory and autoimmune conditions.

Type 1 Diabetes

Research indicates that LSF may improve insulin secretion and reduce hyperglycemia in models of type 1 diabetes. Notably, it has been shown to:

- Reduce IL-1β-induced impairment of insulin secretion in rat islet cells .

- Suppress macrophage infiltration and the onset of diabetes in non-obese diabetic (NOD) mice .

- Enhance glucose tolerance in streptozotocin-treated rats .

A physiologically based pharmacokinetic (PBPK) model developed for LSF suggests that while intravenous administration yields promising serum concentrations, oral bioavailability remains a challenge .

Autoimmune Disorders

The immunomodulatory effects of LSF extend to autoimmune diseases. Its ability to inhibit STAT4 signaling may offer therapeutic benefits in conditions characterized by excessive inflammatory responses, such as:

- Multiple Sclerosis : LSF has shown efficacy in ameliorating experimental allergic encephalomyelitis, a model for multiple sclerosis .

- Rheumatoid Arthritis : Ongoing research is exploring its potential in managing rheumatoid arthritis due to its anti-inflammatory properties .

Acute Respiratory Conditions

LSF is under investigation for its role in treating acute respiratory distress syndrome (ARDS) and acute lung injury. Its anti-inflammatory effects could mitigate lung injury by reducing neutrophil infiltration and edema following hemorrhage .

Preclinical Studies

A series of preclinical studies have demonstrated the pharmacological efficacy of LSF:

| Study | Findings |

|---|---|

| Bleich et al., 1996 | Showed that LSF reduces IL-1β-induced impairment of insulin secretion in rat islet cells. |

| Yang et al., 2002 | Demonstrated suppression of IFN-γ production and macrophage infiltration in NOD mice. |

| Clarke et al., 1996 | Reported improved hematological recovery post chemotherapy with LSF treatment. |

These studies highlight the compound's multifaceted therapeutic potential.

Clinical Trials

Initial clinical trials have indicated that treatment with LSF can improve survival rates in patients undergoing allogenic bone marrow transplantation compared to placebo controls . Further studies are warranted to establish optimal dosing regimens and long-term effects.

Synthesis and Production

Recent advancements have been made in the synthesis of this compound using enzymatic methods, which enhance yield and purity:

| Method | Description | Yield |

|---|---|---|

| Chemoenzymatic Deracemization | Utilizes laccase for oxidation followed by bioreduction with alcohol dehydrogenases | Up to 95% conversion with >99% enantiomeric excess |

This innovative approach not only improves the efficiency of producing LSF but also aligns with green chemistry principles by minimizing toxic reagents.

化学反应分析

Chemoenzymatic Deracemization of Lisofylline

A chemoenzymatic approach can be employed for the deracemization of racemic lisofylline. This process involves a combination of chemical and enzymatic reactions to convert a racemic mixture into a single enantiomer. The method uses a sequential, one-pot, two-step reaction .

- Step 1: Non-Selective Chemoenzymatic Aerobic Oxidation: Laccase from Trametes versicolor (LTv), along with 2,2,6,6-tetramethylpiperidinyloxy radical (TEMPO) as a redox mediator, catalyzes the oxidation of lisofylline to pentoxifylline.

- Step 2: Stereoselective Bioreduction: Alcohol dehydrogenases (ADHs) with complementary stereospecificity, overexpressed in E. coli cells, catalyze the bioreduction of pentoxifylline to yield enantiomeric lisofylline .

Optimization of Laccase/TEMPO-Catalyzed Oxidation

The initial step involves optimizing the LTv/TEMPO-catalyzed non-selective oxidation of lisofylline using air/oxygen as an oxidant. Various water-miscible and water-immiscible organic solvents are tested to find conditions that promote a homogenous solution. The effectiveness of the oxidation of racemic lisofylline was observed to be favored in acetone, ethyl acetate, tetrahydrofuran, dichloromethane, tert-amyl alcohol, and toluene .

The impact of different acetone concentrations on the oxidation of racemic lisofylline was examined. It was observed that a 20% (v/v) acetone concentration improved the conversion rate by 2.5-fold. The increased reaction rates might be because acetone either deactivates the enzyme or because racemic lisofylline inhibits laccase. Concentrations of co-solvent lower than 20% (v/v) decreased the solubility of racemic lisofylline, which stopped the reaction from progressing .

Table 1: Impact of Acetone Concentration on the Oxidation of Racemic Lisofylline

| Entry | Amount of Acetone (% v/v) | Conversion (%) |

|---|---|---|

| 1 | 10 | 30 |

| 2 | 20 | 40 |

| 3 | 30 | 38 |

| 4 | 40 | 26 |

| 5 | 50 | 28 |

Reaction conditions: Racemic lisofylline (23 mg, 0.08 mmol, 50 mM final concentration), T. versicolor laccase (LTv, 7 mg, 4.6 U), TEMPO (4.1 mg, 33% mol), oxygenated citrate buffer (50 mM, pH 5.0), acetone (10–50% (v/v)) 1.6 mL final volume, 96 h, 30 °C, stirring in an open-to-air test vial (150 rpm, magnetic stirrer). Conversion values (%) were determined by GC analyses after derivatization of the crude mixture with N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating reagent.

Impact of Metal Ions and Sequential Additions

The effect of Cu2+ ions on the catalytic activity of T. versicolor laccase and the LTv/TEMPO system can be studied. Inspired by the stimulatory effect of Cu2+, Zn2+, Fe2+, and Mg2+ on laccases' activity, the influence of different double-positive metal ions on the conversion of the LTv/TEMPO-catalyzed oxidation of racemic lisofylline can also be determined. The reaction mixtures, in citrate buffer (50 mM, pH 5.0) and acetone (20% (v/v)) for 24 hours at 30 °C, can be supplemented with 1 mM final concentration of MgSO4, FeCl2·4H2O, FeSO4·7H2O, CoCl2·6H2O, ZnSO4·7H2O, or CuSO4·5H2O .

Table 2: Sequential Additions of Laccase and TEMPO

| Additions (after 24 h) | Laccase (U mL-1) | TEMPO (mol%) | Conversion (%) |

|---|---|---|---|

| 1 | 5.8 | 66 | 48 |

| 2 | 8.7 | 99 | 72 |

| 3 | 11.6 | 132 | 96 |

Reaction conditions: Racemic lisofylline (23 mg, 0.08 mmol, 50 mM final concentration), T. versicolor laccase (LTv, 7 mg, 4.6 U, ca. 2.9 U mL-1) and TEMPO (4.1 mg, 33% mol) – each portion added sequentially after 24 h, TEMPO (4.1 mg, 33% mol) – each portion added sequentially after 24 h, oxygenated citrate buffer (50 mM, pH 5.0) and acetone (20% v/v) 1.6 mL final volume, 48–120 h, 30 °C, stirring in an open-to-air test vial (150 rpm, magnetic stirrer). Conversion values (%) were determined by GC analyses after derivatization of the crude mixture with N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating reagent.

Bioreduction of Pentoxifylline

E. coli cells containing the Lk-ADH Prince enzyme can be employed for preparative-scale redox reactions. Pentoxifylline can be used as a model substrate to evaluate the effects of various factors (i.e., reaction medium, type of external cofactor, substrate concentration, the amounts of propan-2-ol and E. coli cells) on the outcome of enzymatic reduction .

属性

IUPAC Name |

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058709 | |

| Record name | (R)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100324-81-0 | |

| Record name | Lisofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100324-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative synthetic approach is described for producing (R)-Lisofylline?

A1: A novel boron-catalyzed regioselective deoxygenation method is presented in [] for synthesizing this compound. This method focuses on the selective removal of oxygen from the terminal 1,2-diol at the primary position. This process hinges on the formation of a transient cyclic siloxane intermediate. This approach offers a valuable alternative to traditional asymmetric catalytic reactions, allowing for the production of this compound with high enantiomeric excess.

Q2: How does active site crowding in enzymes impact the synthesis of this compound precursors?

A2: Research in [] highlights the role of active site crowding in cytochrome P450 3A4, an enzyme capable of metabolizing a wide range of drugs. By strategically introducing steric hindrance within the enzyme's active site via rational mutagenesis, researchers were able to direct the oxidation process toward more sterically accessible positions on the substrate. This manipulation of enzyme selectivity proves beneficial in synthesizing a key precursor of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。